molecular formula C14H14F4N2O3 B10980722 1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-methoxyphenyl)ethanone

1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-methoxyphenyl)ethanone

Cat. No.: B10980722
M. Wt: 334.27 g/mol
InChI Key: HEJJJZOMRCRHSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4-METHOXYPHENYL)-1-ETHANONE is a complex organic compound characterized by its unique structure, which includes difluoromethyl and methoxyphenyl groups

Preparation Methods

The synthesis of 1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4-METHOXYPHENYL)-1-ETHANONE typically involves cyclocondensation reactions. One efficient method involves the use of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine, catalyzed by vitamin B1. This reaction is characterized by high yields (78-92%) and simple operation, without the need for metal or acid/base catalysts . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The compound can participate in substitution reactions, particularly at the difluoromethyl and methoxyphenyl groups.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4-METHOXYPHENYL)-1-ETHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The difluoromethyl and methoxyphenyl groups play crucial roles in binding to these targets, influencing various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar compounds include other pyrazole derivatives, such as:

The uniqueness of 1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4-METHOXYPHENYL)-1-ETHANONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H14F4N2O3

Molecular Weight

334.27 g/mol

IUPAC Name

1-[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-2-(4-methoxyphenyl)ethanone

InChI

InChI=1S/C14H14F4N2O3/c1-23-9-4-2-8(3-5-9)6-11(21)20-14(22,13(17)18)7-10(19-20)12(15)16/h2-5,12-13,22H,6-7H2,1H3

InChI Key

HEJJJZOMRCRHSU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)N2C(CC(=N2)C(F)F)(C(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.